AT13148

Übersicht

Beschreibung

AT13148 ist ein neuartiger, oral bioverfügbarer Multi-AGC-Kinase-Inhibitor. Er ist bekannt für seine potente pharmakodynamische und antitumorale Aktivität. Diese Verbindung zielt auf mehrere AGC-Kinasen ab, darunter die Proteinkinase B (AKT), die Proteinkinase A (PKA), die Proteinkinase G (PKG) und die Rho-assoziierte Proteinkinase (ROCK), was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wissenschaftliche Forschungsanwendungen

AT13148 has significant applications in scientific research, particularly in cancer therapy. It has shown potent antitumor activity in preclinical models, including HER2-positive, PIK3CA-mutant breast cancer, PTEN-deficient prostate cancer, and PTEN-deficient uterine tumor xenografts . The compound is also being investigated for its potential to inhibit metastasis and proliferation in solid tumors .

Wirkmechanismus

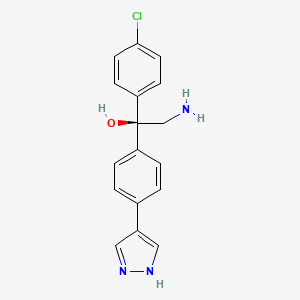

AT13148, also known as (S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, UNII-A49037RP1E, or AT-13148, is a novel, oral multi-AGC kinase inhibitor . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound is a potent inhibitor of multiple AGC kinases, including AKT, p70S6 kinase, PKA, SGK, and ROCK . These kinases are key components of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently deregulated in various cancers .

Mode of Action

This compound acts as an ATP-competitive inhibitor, blocking the activity of its target kinases . It causes substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation . This inhibition leads to the induction of apoptosis in a concentration and time-dependent manner in cancer cells with clinically relevant genetic defects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K-AKT signaling pathway . By inhibiting multiple AGC kinases, this compound disrupts the signaling through this pathway, leading to a decrease in cell proliferation and an increase in apoptosis . Gene expression studies have shown that this compound predominantly affects apoptosis genes .

Pharmacokinetics

This compound is orally bioavailable and has moderate to low plasma clearance across several species . In a first-in-human study, at a dose of 180 mg, the mean C_max and AUC were 400 nmol/L and 13,000 nmol/L/hour, respectively .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the substantial blockade of substrate phosphorylation of its target kinases, leading to disruption of the PI3K-AKT signaling pathway . In vitro studies have shown that this leads to an anti-proliferative, pro-apoptotic action .

Action Environment

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von AT13148 beinhaltet Hochdurchsatz-Röntgenkristallographie und fragmentbasierte Lead-Discovery-Techniken. Die Verbindung ist ein ATP-kompetitiver Inhibitor, und seine Herstellung umfasst die Verwendung chiraler Hochleistungsflüssigkeitschromatographie (HPLC) zur enantiomeren Trennung . Die optimale mobile Phase für die Trennung von this compound-Enantiomeren ist eine Mischung aus n-Hexan, 2-Propanol und Diethylamin .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert. Die Herstellung der Verbindung beinhaltet Standardmethoden der organischen Synthese, einschließlich der Verwendung chiraler stationärer Phasen für die enantiomere Reinheit und Hochdurchsatzscreening für die Aktivität gegen mehrere Kinasen .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter die Phosphorylierungshemmung und die Induktion der Apoptose. Es ist bekannt, dass es die Phosphorylierung von Substraten von AKT, p70S6-Kinase, PKA, ROCK und SGK hemmt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind n-Hexan, 2-Propanol und Diethylamin für die enantiomere Trennung . Die Verbindung wird auch in verschiedenen biochemischen Assays getestet, um ihre inhibitorischen Wirkungen auf die Kinaseaktivität zu bestimmen .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen mit this compound gebildet werden, sind phosphorylierte und nicht-phosphorylierte Substrate der Zielkinasen. Die Verbindung induziert Apoptose in Krebszellen mit klinisch relevanten genetischen Defekten .

Wissenschaftliche Forschungsanwendungen

This compound hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in der Krebstherapie. Es hat eine potente antitumorale Aktivität in präklinischen Modellen gezeigt, darunter HER2-positive, PIK3CA-mutierte Brustkrebs, PTEN-defiziente Prostatakrebs- und PTEN-defiziente Uterustumor-Xenografte . Die Verbindung wird auch auf ihr Potenzial untersucht, Metastasen und Proliferation in soliden Tumoren zu hemmen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es mehrere AGC-Kinasen hemmt, darunter AKT, PKA, ROCK und SGK. Die Verbindung blockiert die Phosphorylierung der Substrate dieser Kinasen, was zu Apoptose in Krebszellen führt . Genexpressionsstudien haben gezeigt, dass this compound vorwiegend Apoptosegene beeinflusst, wodurch es sich von selektiven AKT-Inhibitoren unterscheidet .

Analyse Chemischer Reaktionen

Types of Reactions: AT13148 undergoes various chemical reactions, including phosphorylation inhibition and apoptosis induction. It is known to inhibit the phosphorylation of substrates of AKT, p70S6 kinase, PKA, ROCK, and SGK .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include n-hexane, 2-propanol, and diethylamine for enantiomeric separation . The compound is also tested in various biochemical assays to determine its inhibitory effects on kinase activity .

Major Products Formed: The major products formed from the reactions involving this compound are phosphorylated and non-phosphorylated substrates of the targeted kinases. The compound induces apoptosis in cancer cells with clinically relevant genetic defects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den ähnlichen Verbindungen zu AT13148 gehören andere Multi-AGC-Kinase-Inhibitoren und selektive AKT-Inhibitoren wie CCT128930 . Diese Verbindungen zielen ebenfalls auf AGC-Kinasen ab, können aber unterschiedliche Selektivitätsprofile und Wirkmechanismen aufweisen.

Einzigartigkeit: This compound ist einzigartig durch seine Fähigkeit, gleichzeitig mehrere AGC-Kinasen zu hemmen, was die antitumorale Aktivität erhöhen und den klinischen Widerstand im Vergleich zur gezielten Ansprache einer einzelnen Kinase minimieren kann . Dieser Multi-Target-Ansatz unterscheidet this compound von selektiveren Kinase-Inhibitoren und macht es zu einem vielversprechenden Kandidaten für die Krebstherapie.

Eigenschaften

IUPAC Name |

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWNGPLJQXWFJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056901-62-2 | |

| Record name | AT-13148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-13148 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of AT13148?

A1: this compound is an ATP-competitive inhibitor targeting multiple AGC kinases, primarily ROCK1/2 and AKT, but also PKA and p70S6K. [, , , ]

Q2: How does this compound exert its anti-tumor effects?

A2: this compound inhibits the kinase activity of its targets, leading to downstream effects such as:

- Inhibition of cell proliferation and migration: By targeting ROCK kinases, this compound disrupts the actomyosin cytoskeleton, impacting cell motility and invasion. []

- Induction of apoptosis: this compound promotes programmed cell death, potentially through the modulation of apoptosis-related genes. [, ]

- Sensitization to chemotherapy: this compound may enhance the efficacy of existing cancer treatments, such as oxaliplatin in colorectal cancer. []

Q3: Does this compound affect AKT phosphorylation?

A3: While some ATP-competitive AKT inhibitors induce AKT phosphorylation at serine 473 as a reactivation mechanism, this phenomenon is not observed with this compound. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H17ClN4O, and its molecular weight is 340.81 g/mol. []

Q5: What is the pharmacokinetic profile of this compound?

A5: Studies in mice indicate that this compound exhibits moderate to low plasma clearance. [] In a phase I clinical trial, a maximum tolerated dose of 180 mg was established. At this dose, the mean Cmax was 400 nmol/L, and the mean AUC was 13,000 nmol/L/hour. []

Q6: What pharmacodynamic markers have been investigated for this compound?

A6: Several pharmacodynamic markers have been assessed, including:

- AKT signaling: p-AKT, p-S6K, and p-GSK3β levels in tumor biopsies, platelet-rich plasma, and hair follicles. []

- ROCK signaling: p-cofilin and p-MLC2 levels in tumor biopsies. []

- PKA signaling: p-VASP levels in tumor biopsies, platelet-rich plasma, and hair follicles. []

- Gene expression: Microarray studies revealed distinct effects of this compound compared to AKT-selective inhibitors, particularly a predominant impact on apoptosis genes. [, ]

Q7: What in vitro models have been used to assess this compound activity?

A7: this compound demonstrates anti-proliferative activity against various cancer cell lines, including those harboring:

- PTEN deficiency: PC3 prostate cancer, MES-SA uterine cancer [, ]

- HER2 amplification: BT474 breast cancer []

- PIK3CA mutations: BT474 breast cancer []

- KRAS mutations [, , , ]

Q8: What in vivo models have been used to assess this compound activity?

A8: this compound has shown antitumor activity in various xenograft models:

- HER2-positive, PIK3CA-mutant BT474 breast cancer []

- PTEN-deficient PC3 human prostate cancer []

- PTEN-deficient MES-SA uterine tumor [, ]

- KPC mouse pancreatic cancer model []

- Human TKCC5 patient-derived pancreatic tumor cells []

Q9: What resistance mechanisms have been identified for this compound?

A9: In A2780 human ovarian cancer cells, acquired resistance to this compound was associated with increased ERK1/2 phosphorylation, possibly due to the loss of the ERK1/2 phosphatase MKP-3. []

Q10: Does this compound exhibit cross-resistance with other kinase inhibitors?

A10: this compound-resistant A2780 ovarian cancer sub-clones showed cross-resistance to MEK inhibitors (PD-0325901 and selumetinib). []

Q11: What are the known toxicities associated with this compound?

A11: In the phase I clinical trial, dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash. [] The most common side effects were fatigue, nausea, headaches, and hypotension. []

Q12: Are there any known biomarkers for predicting this compound efficacy?

A12: While specific biomarkers are not explicitly mentioned in the provided research, the following genetic alterations are associated with this compound sensitivity:

- PTEN mutations []

- KIT and PDGFRA amplifications, particularly with KDR co-amplification []

- VHL mutations in kidney cancer cell lines []

Q13: Have any biomarkers been identified for monitoring this compound treatment response?

A13: Pharmacodynamic markers such as p-GSK3β levels in platelet-rich plasma and p-cofilin levels in tumor biopsies have been used to assess target engagement during this compound treatment. [] Additionally, gene expression profiling may offer insights into the compound's mechanism of action and potential response biomarkers. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.